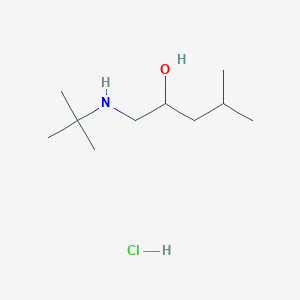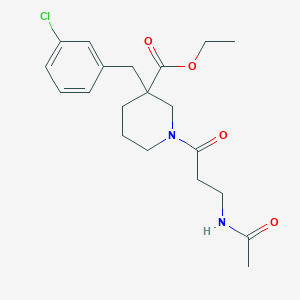
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride, also known as t-BuAMP, is a chiral amine that has gained significant attention in the scientific community due to its diverse applications in organic synthesis, catalysis, and medicinal chemistry. This compound is a white solid that is soluble in water and polar organic solvents. In
Scientific Research Applications
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been extensively used in organic synthesis as a chiral auxiliary and ligand. Its unique structure and chirality make it an excellent candidate for asymmetric synthesis of various compounds. Additionally, it has been employed in catalysis, including the asymmetric reduction of ketones and imines. In medicinal chemistry, 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been used as a building block for the synthesis of various chiral drugs, including antihistamines, antipsychotics, and anti-cancer agents.
Mechanism of Action
The mechanism of action for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride varies depending on its application. In organic synthesis, it acts as a chiral auxiliary or ligand, facilitating asymmetric synthesis. In catalysis, it acts as a reducing agent, providing a source of hydrogen for the reduction of ketones and imines. In medicinal chemistry, it is used as a building block for the synthesis of various chiral drugs.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride. However, it has been reported to exhibit low toxicity and good biocompatibility. In one study, 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride was found to be a potent inhibitor of the growth of human lung cancer cells, demonstrating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride is its high enantioselectivity and purity, making it an excellent candidate for asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, making it suitable for medicinal chemistry applications. However, limitations include its high cost and limited availability.
Future Directions
There are several future directions for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride research. One potential area is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies on its biochemical and physiological effects could provide insight into its potential as a therapeutic agent. Finally, exploring its applications in catalysis and organic synthesis could lead to the development of new chiral compounds with unique properties.
Synthesis Methods
The synthesis of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride can be achieved through various methods, including the reduction of the corresponding ketone or aldehyde, reductive amination, and asymmetric hydrogenation. One of the most commonly used methods is the reductive amination of 4-methyl-2-pentanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. This method yields the desired product with high enantioselectivity and purity.
properties
IUPAC Name |
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(2)6-9(12)7-11-10(3,4)5;/h8-9,11-12H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZYKVTQVKZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4984001.png)
![N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4984002.png)
![bis(2-methoxyethyl) 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4984008.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)

![ethyl (2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4984023.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984039.png)
![1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
![2-chloro-N-{2-[(3-methoxyphenyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B4984043.png)
methanone](/img/structure/B4984059.png)
![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)

![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)